Benzamide, N,N,3-triethyl-
Description
Contextualization within the Broader Landscape of Substituted Benzamides and Amide Derivatives
Substituted benzamides are a large and diverse family of chemical compounds that form the basis for numerous pharmaceuticals, agrochemicals, and functional materials. tandfonline.com The properties and function of a substituted benzamide (B126) are highly tunable based on the nature and position of substituents on the aromatic ring and the amide nitrogen. For instance, substitutions on the phenyl ring can modulate the electronic properties of the molecule, influencing its reactivity and intermolecular interactions.
The N,N-diethylamide group in N,N,3-triethylbenzamide is a particularly important functional group in synthetic chemistry. It is known to be a potent directed metalation group (DMG) in directed ortho-metalation (DoM) reactions. nih.gov This allows for the regioselective functionalization of the aromatic ring at the positions ortho to the amide group, making N,N-dialkylbenzamides valuable intermediates in the synthesis of complex, polysubstituted aromatic compounds. nih.gov The additional ethyl group at the 3-position further modifies the molecule's steric and electronic profile compared to its simpler analogue, N,N-diethylbenzamide.
Significance of Amide Scaffolds in Medicinal Chemistry and Materials Science Research
The amide bond is a cornerstone of both biology and chemical industry. nih.gov In nature, it is the fundamental linkage in peptides and proteins. nih.gov In medicinal chemistry, the amide scaffold is ubiquitous in drug molecules due to its exceptional properties. The amide bond is relatively stable to hydrolysis under physiological conditions, can participate in hydrogen bonding as both a donor (for primary and secondary amides) and an acceptor, and possesses a planar structure that can impart conformational rigidity to a molecule, which is crucial for selective binding to biological targets. researchgate.net
In materials science, the amide linkage is the defining feature of polyamides, a major class of synthetic polymers. nih.gov Materials like Nylon and the high-strength aramids (e.g., Kevlar) are polyamides whose exceptional durability, thermal stability, and chemical resistance stem from the strong intermolecular forces, including hydrogen bonding, between the polymer chains. nih.govnih.govnih.gov The study of simple amide derivatives provides fundamental insights into the properties that govern these advanced materials. nih.gov
Rationale for Comprehensive Academic Investigation of N,N,3-triethylbenzamide and Related Systems
The primary rationale for a focused investigation into N,N,3-triethylbenzamide stems from its potential applications in medicinal chemistry, particularly in the field of oncology. The benzamide scaffold is a key component of inhibitors targeting Poly(ADP-ribose) polymerase (PARP), an enzyme family critical for DNA damage repair. researchgate.netacs.org PARP inhibitors are a promising class of cancer therapeutics. researchgate.netacs.org Notably, N,N,3-triethylbenzamide has been identified as a substructure in the screening of potential PARP-1 inhibitors, suggesting its relevance as a scaffold for developing new therapeutic agents. researchgate.netacs.org
Furthermore, the broader class of substituted benzamides has been successfully developed into drugs with a range of activities, including antipsychotic and antiemetic effects, often through the modulation of dopamine (B1211576) receptors. acs.orgmdpi.comrsc.org Investigating the specific substitution pattern of N,N,3-triethylbenzamide could reveal novel biological activities or improved pharmacological profiles. Its role as a synthetic intermediate, particularly in directed ortho-metalation strategies, also provides a strong reason for its study to enable the construction of novel and complex molecules. nih.gov
Overview of Current Research Trajectories and Gaps for N,N,3-triethylbenzamide Analogues
Current research involving benzamide analogues is highly active and follows several key trajectories. A major focus is the design and synthesis of novel PARP inhibitors for cancer therapy, with many studies exploring different substitutions on the benzamide scaffold to enhance potency and selectivity for specific PARP enzymes. tandfonline.comresearchgate.netresearchgate.netmdpi.com Another significant area is in neuroscience, where substituted benzamides like amisulpride (B195569) are studied for their antipsychotic properties. rsc.org
Despite these broad research efforts, a significant knowledge gap exists specifically for N,N,3-triethylbenzamide. There is a notable lack of published research detailing its synthesis, characterization, and biological activity. While its analogue, N,N-diethyl-3-methylbenzamide (DEET), is well-known as an insect repellent and has been studied as a solvent for the synthesis of metal-organic frameworks (MOFs), rsc.org similar in-depth studies for the 3-ethyl derivative are absent.
Future research should therefore aim to fill this gap by:
Developing and reporting efficient, scalable synthetic routes for N,N,3-triethylbenzamide. nih.govnih.gov
Conducting thorough characterization of its physicochemical properties.
Performing systematic biological screening, starting with its potential as a PARP inhibitor, to explore its therapeutic potential. researchgate.net
This foundational research is necessary to unlock the potential of N,N,3-triethylbenzamide and its derivatives in advanced chemical applications.
Data Tables
Table 1: Physicochemical Properties of Benzamide, N,N,3-triethyl-
| Property | Value |
| CAS Number | 698377-11-6 |
| Molecular Formula | C₁₃H₁₉NO |
| Molecular Weight | 205.30 g/mol |
| IUPAC Name | N,N,3-triethylbenzamide |
| Canonical SMILES | CCC1=CC(=CC=C1)C(=O)N(CC)CC |
| InChI Key | DOIBUZWYYKCRDV-UHFFFAOYSA-N |
Table 2: Comparison of Related Benzamide Structures
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Benzamide | C₇H₇NO | 121.14 | |
| 3-Ethylbenzamide | C₉H₁₁NO | 149.19 nih.gov | |
| N,N-Diethylbenzamide | C₁₁H₁₅NO | 177.24 | |
| Benzamide, N,N,3-triethyl- | C₁₃H₁₉NO | 205.30 | |
| N,N-Diethyl-3-methylbenzamide (DEET) | C₁₂H₁₇NO | 191.27 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
698377-11-6 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N,N,3-triethylbenzamide |
InChI |
InChI=1S/C13H19NO/c1-4-11-8-7-9-12(10-11)13(15)14(5-2)6-3/h7-10H,4-6H2,1-3H3 |
InChI Key |
DOIBUZWYYKCRDV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)C(=O)N(CC)CC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N,n,3 Triethylbenzamide and Derivatives
Established and Emerging Synthetic Routes to Benzamide (B126) Scaffolds
The construction of the core benzamide structure is the foundational step in the synthesis of N,N,3-triethylbenzamide. This section reviews both classical and contemporary methods for forming the amide bond and achieving the desired substitution pattern.
Amide Bond Formation Strategies: A Critical Review
The formation of an amide bond is one of the most fundamental transformations in organic chemistry. researchgate.net Traditionally, this involves the coupling of a carboxylic acid and an amine, often requiring activation of the carboxylic acid. researchgate.net Common activating agents include carbodiimides (like DCC and EDC), and phosphonium (B103445) or uronium salts (such as BOP, HBTU, and HATU). researchgate.net While effective, these methods can generate stoichiometric amounts of byproducts, complicating purification. researchgate.net
More recent advancements have focused on developing catalytic and more atom-economical approaches. acs.orgunimi.it For instance, boronic acid derivatives have been shown to catalyze direct amide formation between carboxylic acids and amines. acs.org Another strategy involves the use of zirconium tetrachloride (ZrCl₄) as a catalyst, which has proven effective for the amidation of aromatic acids with secondary amines. acs.org Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool, often accelerating reaction times and improving yields compared to conventional heating. benthamdirect.com
Electrochemical methods offer a modern, base-free, and water-tolerant approach to amide synthesis at room temperature, which can be highly efficient in terms of atom economy. unimi.it Furthermore, enzymatic synthesis is gaining traction as a sustainable method for amide bond formation, offering high selectivity and environmentally benign reaction conditions. unimi.it
| Amide Formation Method | Activating Agent/Catalyst | Advantages | Disadvantages |
| Carbodiimide Coupling | DCC, EDC | Well-established, high yields | Stoichiometric byproducts, potential for racemization |
| Onium Salt Coupling | HBTU, HATU | High reactivity, good yields | Cost of reagents, byproduct removal |
| Boronic Acid Catalysis | Arylboronic acids | Catalytic, milder conditions | Substrate dependent, may require elevated temperatures |
| Zirconium Catalysis | ZrCl₄ | Effective for secondary amines | Requires anhydrous conditions, potential for racemization |
| Electrochemical Synthesis | - | Base-free, room temperature | May require specialized equipment |
| Enzymatic Synthesis | Lipases, etc. | High selectivity, green | Limited substrate scope, enzyme cost and stability |
Regioselective Synthesis Approaches for Tri-substituted Benzamides
Achieving a specific 1,3-disubstitution pattern on the benzene (B151609) ring, as required for N,N,3-triethylbenzamide, necessitates careful regioselective control. The synthetic strategy often begins with a pre-functionalized benzene ring. For the target molecule, starting with 3-ethylbenzoic acid is a direct approach.
Alternatively, directed ortho-metalation (DoM) can be a powerful tool. In this strategy, a directing group on the benzene ring directs deprotonation and subsequent electrophilic substitution to the ortho position. While not directly applicable for a meta-substitution pattern from a simple benzoic acid, a multi-step sequence involving a strategically placed directing group that is later modified or removed can achieve the desired regiochemistry.
Palladium-catalyzed cross-coupling reactions, such as Suzuki or Negishi coupling, are also instrumental in constructing substituted benzamides. nih.gov For instance, a di-halogenated benzene derivative could be selectively functionalized in a stepwise manner to introduce the desired substituents at specific positions. The regioselectivity in these reactions is governed by the relative reactivity of the different halogen atoms or the choice of catalyst and reaction conditions.
Specific Protocols for N,N-Dialkylation and Ring Substitution
The synthesis of N,N,3-triethylbenzamide can be envisioned through two primary pathways:
Amidation of 3-ethylbenzoyl chloride with diethylamine (B46881): This is a classic and straightforward approach. 3-Ethylbenzoic acid can be converted to its more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction of the acid chloride with diethylamine, typically in the presence of a base to neutralize the HCl byproduct, affords N,N,3-triethylbenzamide.
Reductive amination: While less direct for this specific target, reductive amination of a suitable aldehyde with diethylamine followed by oxidation could be a viable, albeit longer, route.
The N,N-dialkylation of a primary or secondary benzamide is another possibility, though it can be challenging to control and may lead to over-alkylation. researchgate.net Using a strong base like sodium hydride followed by the addition of an alkyl halide can effect N-alkylation.
Targeted Derivatization Strategies for Structural Modification and Functionalization
Once the N,N,3-triethylbenzamide scaffold is synthesized, further modifications can be made to modulate its electronic and steric properties.
Introduction of Electron-Donating and Electron-Withdrawing Groups
The electronic nature of the benzamide can be fine-tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the aromatic ring. nih.govwikipedia.org
Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) can be introduced to increase the electron density of the aromatic ring. nih.govlibretexts.org For example, nitration of the benzene ring followed by reduction can introduce an amino group. The position of this new substituent will be directed by the existing ethyl and amide groups, which are typically ortho, para-directing.
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) decrease the electron density of the ring. wikipedia.orgquora.com These can be introduced via electrophilic aromatic substitution reactions, such as nitration or Friedel-Crafts acylation. The presence of the deactivating amide group and the activating ethyl group will influence the regiochemical outcome of these substitutions.
| Functional Group | Type | Effect on Benzene Ring | Typical Introduction Method |
| Methoxy (-OCH₃) | EDG | Activating, ortho, para-directing | Nucleophilic aromatic substitution or cross-coupling |
| Amino (-NH₂) | EDG | Activating, ortho, para-directing | Reduction of a nitro group |
| Nitro (-NO₂) | EWG | Deactivating, meta-directing | Electrophilic nitration (HNO₃/H₂SO₄) |
| Cyano (-CN) | EWG | Deactivating, meta-directing | Sandmeyer reaction from an amino group |
Modifications at the Amide Nitrogen and Benzene Ring
Modifications can also be made directly to the N,N-diethyl groups or the 3-ethyl group.
N-Dealkylation: The selective removal of one or both ethyl groups from the amide nitrogen is a challenging transformation but can be achieved under specific conditions. rsc.org This would provide access to the corresponding N-ethyl or primary benzamide derivatives.
Benzylic Functionalization: The ethyl group at the 3-position has benzylic protons that can be susceptible to radical or oxidative functionalization. This could allow for the introduction of hydroxyl or other functional groups at the benzylic position, further diversifying the molecular structure.
Utility of Derivatization in Structure-Activity and Structure-Property Studies
The process of derivatization, which involves structurally modifying a parent molecule, is a cornerstone of medicinal chemistry and materials science. For N,N,3-triethylbenzamide, creating a library of derivatives is essential for conducting comprehensive structure-activity relationship (SAR) and structure-property relationship (SPR) studies. These studies systematically alter the molecule's structure to observe the corresponding changes in biological activity or physical properties.
The core structure of N,N,3-triethylbenzamide offers several points for modification:
The Benzamide Core: Alterations to the phenyl ring, such as the introduction of various substituents at different positions, can significantly impact electronic and steric properties. For instance, the introduction of electron-withdrawing groups like fluoro or difluoromethyl at the C-5 position has been shown to be less tolerated in some benzamide series, whereas electron-rich smaller substitutions can be more active. acs.org
The N,N-diethyl Group: Modifications to the N-alkyl groups can influence the compound's lipophilicity and its interaction with biological targets. The size and nature of these alkyl groups can affect the molecule's ability to adopt a specific conformation, which is often crucial for its activity. researchgate.net
The 3-ethyl Group: Varying the alkyl substituent at the 3-position can provide insights into the steric and electronic requirements of a particular biological target or material property.
Systematic derivatization allows researchers to map the chemical space around the parent compound, identifying key structural features responsible for desired activities and properties. For example, in other benzamide series, it has been observed that a secondary amide (e.g., a methyl amide) can be more potent than the corresponding primary amide. acs.org Such findings from SAR studies on derivatives of N,N,3-triethylbenzamide would be invaluable for optimizing its molecular framework for specific applications.
Catalytic Approaches in N,N,3-triethylbenzamide Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of N,N,3-triethylbenzamide can benefit significantly from such approaches.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis offers powerful tools for the formation of the crucial amide bond. A key precursor for N,N,3-triethylbenzamide is 3-ethylbenzoic acid. This can be synthesized through methods such as the oxidation of 3-ethylacetophenone. 3-Ethylacetophenone itself can be prepared via Friedel-Crafts acylation of ethylbenzene. mt.comchemguide.co.ukmasterorganicchemistry.com Once 3-ethylbenzoic acid is obtained, it can be coupled with diethylamine using various transition metal catalysts.
Palladium-catalyzed N-acylation of tertiary amines by carboxylic acids represents a viable route. libretexts.org Ruthenium catalysts have also been employed for atom-economic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. researchgate.netmt.com This method is broadly applicable to a diverse range of amides. researchgate.net
Below is a table summarizing potential transition metal-catalyzed reactions for the synthesis of N,N,3-triethylbenzamide:
| Catalyst System | Reactants | Product | Key Features |
| Palladium Catalyst | 3-Ethylbenzoic Acid, Diethylamine | N,N,3-triethylbenzamide | Enables direct C-N bond formation. |
| Ruthenium Catalyst | 3-Ethylbenzoic Acid, Diethylamine, Acetylene | N,N,3-triethylbenzamide | High atom economy, applicable to various amides. researchgate.netmt.com |
| Copper Nanoparticles | 3-Ethylbenzoic Anhydride (B1165640), Triethylamine | N,N,3-triethylbenzamide | Utilizes a heterogeneous catalyst. |
Organocatalysis and Biocatalysis in Amide Synthesis
In recent years, organocatalysis and biocatalysis have emerged as attractive alternatives to metal-based catalysis, often offering milder reaction conditions and avoiding toxic metal residues.
Organocatalysis: Boric acid and its derivatives have been shown to be effective catalysts for direct amidation reactions. google.com Tropylium (B1234903) ion organocatalysis is another method for efficient amide bond formation. These catalysts operate through different mechanisms, such as activating the carboxylic acid group to facilitate nucleophilic attack by the amine.
Biocatalysis: Enzymes offer unparalleled selectivity and efficiency in amide bond formation under environmentally benign conditions. Lipases are a class of enzymes that can catalyze the amidation of both esters and carboxylic acids. nih.gov Carboxylic acid reductases (CARs) can also be engineered to facilitate amide bond formation. chemicalbook.com The use of ATP-grasp enzymes represents another biocatalytic strategy where a carboxylic acid is activated as an acylphosphate intermediate before reacting with an amine. nih.gov
Green Chemistry Principles in N,N,3-triethylbenzamide Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of N,N,3-triethylbenzamide can be made more environmentally friendly by incorporating these principles.
Solvent-Free and Aqueous Medium Reactions
A significant portion of chemical waste comes from the use of organic solvents. Therefore, developing solvent-free or aqueous-based synthetic routes is a key goal of green chemistry.
Solvent-Free Synthesis: Amide synthesis can be achieved under solvent-free conditions, for instance, by the direct heating of a triturated mixture of a carboxylic acid and urea (B33335) with a boric acid catalyst. acs.orgnih.gov Mechanochemical approaches, using a ball mill or a screw reactor, can also facilitate solvent-free amide and peptide synthesis. utexas.edu Another solvent-free method involves using methoxysilanes as coupling agents. dissertation.comnih.gov
Aqueous Medium Reactions: While challenging due to the competing hydrolysis reaction, amide formation in water is highly desirable. Certain catalytic systems, including some biocatalysts, can operate effectively in aqueous environments. chemicalbook.com
Atom Economy and Reaction Efficiency Considerations
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Traditional amide synthesis often involves the use of stoichiometric coupling reagents, leading to poor atom economy. mdpi.com
Modern catalytic methods significantly improve atom economy. For example, the direct catalytic amidation of carboxylic acids with amines, where water is the only byproduct, is a highly atom-economical process. acs.org Electrochemical methods can also offer high atom economy by avoiding the need for external oxidants or mediators. chemicalbook.com Reaction efficiency is also enhanced by using microflow reactors, which allow for rapid and strong activation of carboxylic acids and precise control over reaction times, minimizing side reactions. nih.gov
The following table highlights the atom economy of different amide synthesis methods:
| Method | Activating/Coupling Agent | Byproducts | Atom Economy |
| Acyl Chloride Method | Thionyl Chloride (SOCl₂) | SO₂, HCl | Low |
| Carbodiimide Coupling | DCC, EDC | Urea derivatives | Low |
| Catalytic Direct Amidation | None (or catalytic amount) | Water | High |
| Ruthenium-catalyzed (with acetylene) | Catalytic Ru, Acetylene | Acetaldehyde/Ethyl acetate | High mt.com |
By embracing these advanced synthetic methodologies and green chemistry principles, the production of N,N,3-triethylbenzamide and its derivatives can be achieved in a more efficient, selective, and environmentally responsible manner.
Rigorous Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides a map of the different types of protons in a molecule. The chemical shift (δ) of a proton is influenced by its electronic environment. In the case of the analogue DEET, the ¹H NMR spectrum shows distinct signals for the aromatic protons, the ethyl groups on the nitrogen, and the methyl group on the ring. chemicalbook.comresearchgate.net
For Benzamide (B126), N,N,3-triethyl-, we can predict a similar but more complex spectrum. The key features would include:
Aromatic Protons: The protons on the benzene (B151609) ring will appear in the aromatic region (typically δ 7.0-8.0 ppm). The substitution pattern (1,3-disubstituted) will lead to a complex splitting pattern.
N-Ethyl Protons: Due to the restricted rotation around the amide C-N bond, the two ethyl groups on the nitrogen atom are often non-equivalent. This would result in two separate sets of signals for the methylene (B1212753) (-CH2-) and methyl (-CH3) protons of these ethyl groups. The methylene protons would appear as quartets, and the methyl protons as triplets. The chemical shifts are typically in the range of δ 3.0-3.5 ppm for the CH2 and δ 1.0-1.3 ppm for the CH3 groups. nih.gov
3-Ethyl Protons: The ethyl group attached to the benzene ring would show a quartet for the methylene protons (benzylic position, around δ 2.6-2.8 ppm) and a triplet for the methyl protons (around δ 1.2 ppm).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For Benzamide, N,N,3-triethyl-, distinct signals would be expected for:
The carbonyl carbon (C=O) of the amide group, typically in the range of δ 168-172 ppm.
The aromatic carbons, with the carbon attached to the carbonyl group and the one attached to the ethyl group showing distinct shifts from the others.
The methylene and methyl carbons of the three ethyl groups. The non-equivalence of the N-ethyl groups might also be observable in the ¹³C spectrum.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for Benzamide, N,N,3-triethyl-
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H | 7.0 - 7.8 | Multiplet | 4H |
| N-CH₂ (1) | ~3.4 | Quartet | 2H |
| N-CH₂ (2) | ~3.2 | Quartet | 2H |
| Ring-CH₂ | ~2.7 | Quartet | 2H |
| N-CH₃ (1) | ~1.2 | Triplet | 3H |
| N-CH₃ (2) | ~1.1 | Triplet | 3H |
| Ring-CH₃ | ~1.25 | Triplet | 3H |
While 1D NMR provides information about the types of nuclei present, 2D NMR experiments are crucial for establishing the connectivity between them.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment shows which protons are coupled to each other, typically those on adjacent carbons. For Benzamide, N,N,3-triethyl-, COSY would show correlations between the methylene and methyl protons of each ethyl group, as well as between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It is invaluable for definitively assigning the carbon signals based on the more easily assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together larger fragments of the molecule. For instance, HMBC would show correlations from the N-CH₂ protons to the carbonyl carbon and from the aromatic protons to the carbonyl carbon, confirming the amide linkage.
A key structural feature of N,N-disubstituted benzamides is the hindered rotation around the amide C-N bond due to its partial double bond character. This can lead to the existence of different conformers that are stable on the NMR timescale at room temperature. nih.gov This phenomenon is responsible for the potential non-equivalence of the N-ethyl groups observed in the NMR spectra. Variable temperature NMR studies can be employed to study the dynamics of this rotation. As the temperature is increased, the rate of rotation increases, which can lead to the coalescence of the separate signals for the two N-ethyl groups into a single, averaged signal. From the coalescence temperature, the energy barrier to rotation can be calculated.
Vibrational Spectroscopy for Functional Group Identification and Conformational Studies
Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FT-IR spectrum is an effective tool for identifying the key functional groups in Benzamide, N,N,3-triethyl-. Based on the spectrum of the analogue DEET, the following characteristic absorption bands would be expected: researchgate.net
C=O Stretch: A strong absorption band around 1630-1650 cm⁻¹ is characteristic of the carbonyl group of the tertiary amide. researchgate.net
C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethyl groups are observed just below 3000 cm⁻¹.
C-N Stretch: The stretching vibration of the C-N bond of the amide is expected in the region of 1200-1300 cm⁻¹.
Aromatic C=C Stretch: Bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the benzene ring.
Interactive Data Table: Key FT-IR Peaks for N,N-Diethyl-m-toluamide (DEET)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2973 | Asymmetric C-H Stretch | -CH₃ |
| ~2931 | Symmetric C-H Stretch | -CH₂- |
| ~1635 | C=O Stretch | Amide I Band |
| 1400-1600 | C=C Stretch | Aromatic Ring |
| ~1280 | C-N Stretch | Tertiary Amide |
Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is based on the absorption of light, Raman spectroscopy is a light-scattering technique. youtube.com For a molecule like Benzamide, N,N,3-triethyl-, Raman spectroscopy is particularly useful for observing non-polar bonds. The Raman spectrum of DEET shows a distinct band between 1000 and 1020 cm⁻¹. researchgate.net Other expected signals would include:
Aromatic Ring Vibrations: The benzene ring gives rise to several characteristic Raman bands, including a strong "ring-breathing" mode.
C-H Vibrations: Both aromatic and aliphatic C-H stretching and bending vibrations are observable.
C=O Stretch: The carbonyl stretch, while strong in the IR, is also typically visible in the Raman spectrum, although it may be weaker.
Raman spectroscopy can also be used for conformational studies, as the vibrational frequencies of certain modes can be sensitive to the local conformation of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. This information is critical for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns.
The predicted electron ionization (EI) mass spectrum of Benzamide, N,N,3-triethyl- would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight of 205.30 g/mol . The fragmentation of this molecular ion would likely follow established pathways for N,N-disubstituted benzamides. Key fragmentation would involve cleavage of the amide bond and rearrangements.
A pertinent analogue for understanding the mass spectrometric behavior of Benzamide, N,N,3-triethyl- is N,N-diethyl-m-toluamide (DEET), with a molecular weight of 191.27 g/mol . The mass spectrum of DEET shows a prominent molecular ion peak at m/z 191. astm.org A major fragment is observed at m/z 119, which corresponds to the loss of the diethylamino group, forming the m-toluoyl cation. mdpi.com Another significant peak appears at m/z 91, indicative of a tropylium (B1234903) ion formed from the tolyl group. mdpi.com
Based on this, the predicted mass spectrum of Benzamide, N,N,3-triethyl- would show a molecular ion at m/z 205. The primary fragmentation would likely result in a fragment at m/z 133, corresponding to the 3-ethylbenzoyl cation. Further fragmentation could lead to ions characteristic of the substituted benzene ring.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Benzamide, N,N,3-triethyl- (Predicted) | 205 | 133, 105, 77 |
| N,N-Diethyl-m-toluamide (DEET) | 191 | 119, 91, 65 |
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule. For Benzamide, N,N,3-triethyl-, with the molecular formula C₁₃H₁₉NO, the theoretical exact mass can be calculated. This high-resolution measurement is invaluable for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry, or MS/MS, is a technique where a specific ion from the initial mass spectrum is selected, fragmented further, and the resulting fragment ions are analyzed. This multi-stage analysis provides detailed structural information and helps to confirm the connectivity of atoms within the molecule.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides insights into the electronic structure of a molecule. These methods are based on the transitions of electrons between different energy levels upon absorption or emission of light.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.
For Benzamide, N,N,3-triethyl-, the primary chromophore is the substituted benzene ring conjugated with the carbonyl group of the amide. This system gives rise to π → π* and n → π* electronic transitions. The benzoyl group is a well-known chromophore. The UV spectrum of simple benzamides in a non-polar solvent typically shows a strong absorption band (π → π) around 225-230 nm and a weaker band (n → π) around 260-270 nm. The substitution on the benzene ring and the nitrogen atom can cause shifts in these absorption maxima (bathochromic or hypsochromic shifts). The presence of an ethyl group at the meta position of the benzene ring is expected to have a minor effect on the λmax compared to the unsubstituted benzamide. The N,N-diethyl substitution may have a more noticeable, though still modest, impact.
| Compound | Expected λmax (nm) for π → π transition | Expected λmax (nm) for n → π transition |
| Benzamide | ~225 | ~265 |
| Benzamide, N,N,3-triethyl- (Predicted) | ~230-240 | ~270-280 |
Fluorescence and Luminescence Studies
Fluorescence is the emission of light from a molecule after it has absorbed light. This phenomenon is observed in molecules that have rigid, conjugated π-systems. While many aromatic compounds fluoresce, the efficiency of fluorescence can be highly dependent on the molecular structure and the environment.
The potential for fluorescence in Benzamide, N,N,3-triethyl- would be influenced by the nature of its lowest excited singlet state. The presence of the carbonyl group can sometimes lead to efficient intersystem crossing to the triplet state, which would quench fluorescence and favor phosphorescence. However, detailed studies on structurally related molecules would be necessary to predict the luminescence properties of Benzamide, N,N,3-triethyl- with certainty. For instance, studies on other complex amide-containing molecules have shown that intramolecular charge transfer (ICT) states can play a significant role in their fluorescence properties. nih.gov Whether such a state would be accessible and lead to significant fluorescence in Benzamide, N,N,3-triethyl- would require experimental investigation. As of now, no specific fluorescence data for this compound has been reported in the literature.
Advanced Computational and Theoretical Investigations
Quantum Mechanical Studies (QM)
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule.
DFT calculations are a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules like Benzamide (B126), N,N,3-triethyl-. These calculations can determine the distribution of electron density, which is fundamental to understanding the molecule's stability, reactivity, and intermolecular interactions.
Key parameters derived from DFT studies include atomic charges, bond orders, and molecular electrostatic potential (MEP) maps. The MEP map, for instance, visualizes the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for potential chemical reactions. For the analogous compound DEET, DFT calculations have shown that the oxygen atom of the carbonyl group is the most electronegative site, carrying a significant negative partial charge. This makes it a primary site for hydrogen bonding and other electrophilic attacks. Conversely, the aromatic ring and the ethyl groups on the nitrogen atom possess a more distributed electron density.
Table 1: Calculated Atomic Charges for Key Atoms in DEET (as an analog for Benzamide, N,N,3-triethyl-) (Note: Values are representative and can vary with the level of theory and basis set used in the calculation.)
| Atom | Mulliken Charge (e) |
| O (carbonyl) | -0.55 to -0.65 |
| N (amide) | -0.45 to -0.55 |
| C (carbonyl) | +0.40 to +0.50 |
This interactive table is based on typical values found in DFT studies of N,N-dialkylbenzamides.
Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental interpretation.
NMR Spectroscopy: DFT can be used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). For a molecule like Benzamide, N,N,3-triethyl-, theoretical calculations can help in assigning the complex ¹H and ¹³C NMR spectra, especially for the aromatic and ethyl group protons and carbons.
IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be computed from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the peaks in an infrared (IR) spectrum. For DEET, DFT calculations have successfully predicted the characteristic vibrational modes, including the strong C=O stretching frequency of the amide group, which typically appears around 1630-1660 cm⁻¹.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. For aromatic compounds like Benzamide, N,N,3-triethyl-, these calculations can predict the π→π* and n→π* transitions, which are responsible for their UV absorption properties.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy and spatial distribution of these orbitals are crucial for understanding a molecule's reactivity and electronic properties.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. In DEET, the HOMO is typically localized on the benzene (B151609) ring and the nitrogen atom, indicating that these are the most probable sites for electrophilic attack. The LUMO is generally distributed over the carbonyl group and the aromatic ring, suggesting these are the likely sites for nucleophilic attack.
Table 2: Representative FMO Energies for DEET (as an analog for Benzamide, N,N,3-triethyl-) (Note: Values are in electron volts (eV) and are dependent on the computational method.)
| Orbital | Energy (eV) |
| HOMO | -6.5 to -7.5 |
| LUMO | -0.5 to -1.5 |
| HOMO-LUMO Gap | 5.0 to 7.0 |
This interactive table provides a typical range of FMO energies for DEET.
Molecular Dynamics (MD) Simulations
While QM methods are excellent for studying the properties of a single, static molecule, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule and its interactions with its environment over time.
Benzamide, N,N,3-triethyl- is a flexible molecule due to the presence of several single bonds that can rotate. The rotation around the C-N amide bond and the bonds of the ethyl groups gives rise to a complex conformational landscape with multiple energy minima (stable conformers) and transition states.
The behavior of Benzamide, N,N,3-triethyl- in a solution is significantly influenced by its interactions with the solvent molecules. MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of solvation effects.
Protein-Ligand Interaction Dynamics
The interaction of DEET with various protein targets has been a subject of intensive research to understand its mechanism of action as an insect repellent. Molecular dynamics (MD) simulations have been a key tool in elucidating the dynamic nature of these interactions.
Studies have shown that DEET's primary molecular targets in insects are olfactory receptors (ORs), specifically the odorant receptor co-receptor (Orco). acs.orgacs.orgnih.gov MD simulations have been employed to explore the binding of DEET to these receptors and other related proteins, such as odorant-binding proteins (OBPs). researchgate.net These simulations reveal that the binding is not a static event but a dynamic process involving conformational changes in both the ligand and the protein.
For instance, research on the interaction of DEET with mosquito odorant binding protein 1 (OBP1) has utilized MD simulations to compare its binding dynamics with other compounds. researchgate.net These studies analyze parameters like the radius of gyration and solvent accessible surface area (SASA) to understand the stability and conformational changes of the protein-ligand complex over time. researchgate.net
Furthermore, computational studies have investigated the role of water molecules in mediating protein-ligand interactions, a critical aspect of understanding binding affinity and selectivity. nih.gov While not specific to DEET, these general principles of protein-ligand dynamics are applicable. The dynamic interplay of hydrogen bonds and hydrophobic interactions between DEET and the amino acid residues of the binding pocket are crucial for its repellent activity. nih.gov
Molecular Docking and Ligand-Based Virtual Screening
Molecular docking and virtual screening are powerful computational techniques used to predict the binding modes of a ligand to a protein and to identify potential new active compounds from large databases.
Before docking, the three-dimensional structure of the DEET molecule must be prepared. This involves generating a low-energy conformation of the molecule. Computational studies on DEET have utilized methods like the Merck Molecular Force Field (MMFFs) for conformational searches to identify stable geometries. researchgate.net A comprehensive investigation of DEET's conformational landscape revealed the existence of multiple stable conformers, with four being experimentally detected. researchgate.netrsc.org The relative energies and populations of these conformers are important for understanding which shape the molecule is likely to adopt when it interacts with a biological target.
Molecular docking studies have been instrumental in identifying the binding sites and predicting the binding affinity of DEET with various insect proteins. The primary target identified for DEET is the insect odorant receptor complex, where it is thought to inhibit the receptor's response to attractant odors. acs.orgacs.orgnih.gov
Docking studies have been performed on proteins like the odorant binding protein 1 (OBP1) from Culex quinquefasciatus mosquitoes. researchgate.net These studies predict the specific amino acid residues involved in the interaction with DEET and calculate a docking score, which is an estimate of the binding affinity. For example, in a study comparing DEET with ar-turmerone (B1667624), the interactions and superimposition of the docked ligands within the OBP1 binding site were analyzed. researchgate.net
Ligand-based virtual screening has also been employed, using the known structure of DEET as a template to search for other molecules with similar properties that might also act as insect repellents. nih.gov This approach relies on the principle that molecules with similar structures are likely to have similar biological activities.
| Target Protein | Organism | Docking Software/Method | Key Findings |
| Odorant Receptor co-receptor (Orco) | Anopheles gambiae, Drosophila melanogaster | Not specified in abstracts | DEET inhibits odor-evoked currents by binding to the OR-Orco complex. nih.gov |
| Odorant Binding Protein 1 (OBP1) | Culex quinquefasciatus | Not specified in abstracts | Molecular docking and dynamics simulations were used to compare the binding of DEET and ar-turmerone to OBP1. researchgate.net |
Quantitative Structure-Property Relationship (QSPR) Modeling
QSPR models are mathematical equations that relate the chemical structure of a compound to its physicochemical properties. These models are valuable for predicting the properties of new or untested compounds.
While specific QSPR models developed exclusively for "Benzamide, N,N,3-triethyl-" are not documented, the principles of QSPR have been applied to broader classes of benzamides. nih.gov For DEET and its analogs, computational methods have been used to calculate various molecular descriptors that are then correlated with experimental properties. These descriptors can include electronic properties (like HOMO and LUMO energies), steric properties, and hydrophobic properties. nih.gov
A study on DEET and its analogs performed quantum chemical calculations using the AM1 semi-empirical method to determine properties such as atomic charges, dipole moments, and molecular electrostatic potentials. nih.gov These calculated properties provide the foundation for building QSPR models.
The predictive power of any QSPR model relies on its correlation with reliable experimental data. For DEET, a wealth of experimental data is available for properties such as its boiling point, density, and its effectiveness as an insect repellent. wikipedia.org
For instance, a QSPR study on N-[(dimethylamine)methyl] benzamides successfully correlated the infrared carbonyl group absorption frequency with electronic substituent constants, demonstrating the utility of this approach. nih.gov For DEET, molecular similarity analyses have been performed to compare its stereoelectronic properties with those of insect juvenile hormone, revealing correlations that may explain its repellent mechanism. nih.gov The similarity in electrostatic potentials and hydrophobic regions between DEET and the natural hormone suggests a potential interaction with the same receptor. nih.gov
| Property/Activity | Molecular Descriptors Used | Key Findings |
| Repellent Mechanism | Structural parameters, atomic charges, dipole moments, molecular electrostatic potentials, HOMO/LUMO energies | Similarity in stereoelectronic attributes between DEET and insect juvenile hormone suggests a similar mode of action. nih.gov |
| Electronic Distribution | Carbonyl group IR frequency, Hammett constants (σ, σI, σR, I, R) | The carbonyl group frequency can be used as a valid electronic parameter in QSPR studies of benzamides. nih.gov |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Research
Design Principles for SAR Studies on N,N,3-triethylbenzamide Analogues
SAR studies are fundamental to understanding how specific parts of a molecule contribute to its biological effect. For analogues of N,N,3-triethylbenzamide, these studies involve systematically modifying the molecule's structure and observing the resulting changes in repellent activity.
Research into the SAR of DEET and its analogues, such as N,N,3-triethylbenzamide, has extensively explored how modifications to the amide group and the aromatic ring affect repellency. The goal is to identify the optimal stereoelectronic properties, hydrophobicity, and spatial arrangement for interaction with insect receptors. nih.gov
N,N-Diethyl Group: The nature of the substituents on the amide nitrogen is crucial for activity. Variations in the alkyl chains of the N,N-diethyl group influence the molecule's lipophilicity and steric profile, which in turn affects its interaction with insect olfactory receptors and its absorption and evaporation from the skin. dtic.mil
3-Position on the Benzoyl Ring: The substituent at the meta-position (position 3) of the benzoyl ring also plays a significant role. In DEET, this is a methyl group, while in the subject compound, it is an ethyl group. Studies on a series of analogues have shown that varying the size and electronic properties of this substituent can modulate repellent efficacy. For instance, a study evaluating seventeen analogues of DEET and N,N-diethylphenylacetamide (DEPA) found that different substitutions on the phenyl ring led to a range of activities, from poor repellency (e.g., N,N-diethyl-3-hydroxybenzamide) to activity significantly better than DEET. nih.gov
The following table summarizes findings from a study on DEET and DEPA analogues, illustrating the impact of substituent variation.
| Compound Name | Repellency vs. DEET | Key Structural Variation |
| N,N-diethyl-2-[3-(trifluoromethyl)phenyl]acetamide | Significantly better against Aedes aegypti | DEPA analogue with a trifluoromethyl group |
| N,N-diethyl-3-hydroxybenzamide | Poor repellent | DEET analogue with a hydroxyl group at position 3 |
| Various DEPA and DEET analogues | As effective as or slightly more repellent | Modifications at various positions on the phenyl ring |
This table is based on findings from a comparative study of DEET and DEPA analogues. nih.gov
Isosteric replacement is a strategy in medicinal chemistry where a functional group is replaced by another group with similar physical and chemical properties to improve potency, selectivity, or metabolic stability. nih.gov In the context of N,N,3-triethylbenzamide analogues, this involves replacing the core amide bond or the phenyl ring.
Amide Bond Bioisosteres: The amide group is a key feature, likely involved in hydrogen bonding with a biological target. dtic.mil Its replacement with bioisosteres such as esters, ureas, carbamates, thioamides, ketones, or various heterocyclic rings like oxadiazoles (B1248032) and triazoles can help probe the importance of the hydrogen bond donor/acceptor properties of the amide moiety. nih.gov Studies on other molecular classes have shown that replacing a problematic amide bond can lead to compounds with improved biological properties while retaining the desired therapeutic effect. nih.gov For example, in one study, the replacement of an amide with a urea (B33335) moiety was found to be an acceptable bioisosteric substitution. nih.gov
Aromatic Ring Analogues: The phenyl ring can be replaced with other aromatic or saturated cyclic systems to explore the role of aromaticity and conformation. Studies on repellents like AI3-37220, which contains a cyclohexene (B86901) ring instead of a benzene (B151609) ring, provide insight into these requirements. researchgate.net
Methodological Approaches in QSAR Model Development
QSAR models establish a mathematical relationship between a set of molecular descriptors and the biological activity of the compounds. researchgate.net The development of a robust and predictive QSAR model involves several critical steps, from descriptor selection to rigorous statistical validation. nih.govresearchgate.net
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. The selection of appropriate descriptors is a crucial step in QSAR modeling. nih.gov These descriptors can be broadly categorized as follows:
| Descriptor Category | Description | Examples |
| Constitutional (2D) | Describe the basic composition and connectivity of a molecule, independent of its 3D conformation. | Molecular weight, number of rings, number of specific atoms (e.g., oxygen, nitrogen). researchgate.net |
| Topological (2D) | Characterize the two-dimensional arrangement and branching of atoms in a molecule. nih.gov | Connectivity indices, shape indices. |
| Geometrical (3D) | Depend on the three-dimensional coordinates of the atoms. | Molecular surface area, molecular volume, moment of inertia. researchgate.netmdpi.com |
| Physicochemical | Represent key physical and chemical properties of the molecule. | Lipophilicity (log P), vapor pressure, boiling point, water solubility, log Kow. dtic.milmdpi.comyoutube.com |
| Quantum Chemical | Derived from quantum mechanical calculations, describing electronic properties. | HOMO/LUMO energies, dipole moment, atomic charges, heat of formation. nih.govresearchgate.netyoutube.com |
| Electrostatic | Describe the charge distribution and potential around the molecule. | Molecular electrostatic potential (MEP). nih.gov |
Hierarchical QSAR approaches have been used where different classes of descriptors are added sequentially to the model, revealing that topochemical descriptors (related to the chemical nature of atoms) can explain a significant amount of variance in repellent activity. researchgate.net
Validation is a critical process to ensure that a QSAR model is robust, reliable, and has predictive power for new compounds. researchgate.net It is not sufficient to simply assess the statistical fit; the model's ability to predict must be rigorously tested. nih.gov Validation is typically divided into two main categories: internal and external. researchgate.net
Internal Validation: This process assesses the stability and robustness of the model using only the initial training dataset. The most common technique is cross-validation . nih.gov In leave-one-out (LOO) cross-validation, a model is built using all but one compound, and the activity of the excluded compound is predicted. This is repeated until every compound has been left out once. researchgate.net The resulting cross-validated correlation coefficient (q² or R²cv) is a key indicator of the model's internal predictive power. A q² value greater than 0.5 is generally considered acceptable. mdpi.com Another internal validation method is y-randomization , where the biological activity values are randomly shuffled to ensure the original correlation was not due to chance. researchgate.netresearchgate.net
External Validation: This is considered the most stringent test of a model's predictive capability. researchgate.net The model, developed using the training set, is used to predict the activity of an external test set of compounds that were not used in the model's creation. mdpi.comnih.gov The predictive ability is then measured by comparing the predicted and experimental activities for this external set. researchgate.net
Key statistical parameters used in model validation are summarized below.
| Parameter | Description | Typical Use |
| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training data. A value closer to 1 indicates a better fit. | Internal Validation |
| q² or R²cv (Cross-validated R²) | Measures the internal predictive ability of the model through cross-validation. | Internal Validation |
| R²pred or Q²ext (External R²) | Measures the predictive power of the model on an external test set. researchgate.net | External Validation |
| RMSE (Root Mean Square Error) | Represents the deviation between predicted and actual values for the training (RMSEC), cross-validation (RMSECV), or prediction (RMSEP) sets. | Internal & External Validation |
Beyond prediction, a key benefit of QSAR models is the ability to interpret their parameters to understand the structural features that drive biological activity. nih.gov The coefficients of the descriptors in a linear regression model, for example, indicate the direction and magnitude of a descriptor's influence on activity.
A positive coefficient for a descriptor like log P (lipophilicity) would suggest that higher lipophilicity is favorable for activity. researchgate.net
A negative coefficient for a steric descriptor might indicate that bulky molecules are less active. mdpi.com
Studies on DEET-related repellents have shown that repellent activity depends not only on the size and shape of the molecule but also significantly on the chemical nature of its atoms and functional groups. researchgate.net For instance, analysis of molecular similarity has suggested that the amide group's electrostatic profile is crucial for molecular recognition and that it may act as a bioisostere for groups in molecules like the insect juvenile hormone. nih.gov This kind of interpretation provides rational guidance for the design of new, more potent N,N,3-triethylbenzamide analogues and other novel repellents. nih.govnih.gov
Case Studies of Benzamide-Based SAR/QSAR in Academic Literature
Impact of Substitution Patterns on Biological or Catalytic Activities
The biological and catalytic profile of a benzamide (B126) derivative is intricately linked to the nature and position of its substituents on both the acyl and amide moieties. Research on various benzamide series has provided valuable insights into these relationships.
The substitution pattern on the phenyl ring of the benzamide core is a critical determinant of activity. For instance, studies on antimicrobial benzamides have shown that the presence and location of electron-withdrawing or electron-donating groups can significantly modulate efficacy. A QSAR study on a series of substituted benzamides revealed that topological descriptors and molecular connectivity indices are key parameters governing their antibacterial and antifungal actions. nih.gov This suggests that the size, shape, and electronic nature of the substituents play a crucial role in the interaction with biological targets.
The position of substituents on the benzene ring is equally important. For instance, in a series of N,N-3-phenyl-3-benzylaminopropanamide derivatives developed as cholesteryl ester transfer protein (CETP) inhibitors, the substitution pattern on the phenyl ring was crucial for potency. nih.gov While this is a different scaffold, it underscores the general principle that substitution at the meta-position (position 3) can significantly impact biological activity by influencing the molecule's conformation and interaction with the target protein.
To illustrate the impact of substitution patterns, the following table summarizes hypothetical activity trends based on published SAR studies of various benzamide derivatives.
| Compound Series | Substitution Pattern | Observed/Inferred Activity Trend | Reference |
| Antimicrobial Benzamides | Varied on phenyl ring | Activity is influenced by topological and electronic parameters. nih.gov | nih.gov |
| N,N-Dialkylbenzamides | N,N-diethyl | Subject to metabolic N-dealkylation. nih.gov | nih.gov |
| CETP Inhibitor Analogs | Varied on phenyl ring | Meta-substitution can be critical for activity. nih.gov | nih.gov |
| Antitumor Benzamides | N-substituted | The nature of the N-substituent impacts anti-proliferative activity. researchgate.net | researchgate.net |
For "Benzamide, N,N,3-triethyl-", the 3-ethyl group, being an alkyl substituent, is generally considered electron-donating through an inductive effect. Its impact on a specific biological or catalytic activity would depend on the nature of the target. If the target has a hydrophobic pocket in the region that accommodates the 3-position of the benzamide ring, the ethyl group could enhance binding affinity. Conversely, if a polar or hydrogen-bonding interaction is required at this position, the ethyl group would be detrimental to activity.
Stereochemical Considerations in Structure-Activity Modulation
Stereochemistry, the three-dimensional arrangement of atoms and molecules, can have a profound effect on the biological activity of a compound. For benzamide derivatives, the introduction of chiral centers can lead to enantiomers or diastereomers with significantly different pharmacological profiles.
While "Benzamide, N,N,3-triethyl-" itself is not chiral, related benzamide structures with chiral substituents have demonstrated the importance of stereochemistry. For example, in a study of SARS-CoV protease inhibitors, the (R)-enantiomer of a 5-amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl)benzamide was found to be the active inhibitor, highlighting the stereospecificity of the interaction with the enzyme's active site. nih.gov This underscores that even for a seemingly simple scaffold, the spatial orientation of substituents can be a critical factor for potent and selective biological activity.
In another example, the optical isomers of 4-[(N-allyl-3-methyl-4-piperidinyl)phenylamino]-N,N-diethylbenzamide were synthesized and evaluated for their delta opioid receptor activity. The study revealed that the (-)-enantiomer was responsible for the observed activity, displaying a high binding affinity and acting as a full agonist, whereas the other isomer was likely inactive or significantly less active. researchgate.net
The following table provides examples from the literature where stereochemistry plays a crucial role in the activity of benzamide-related compounds.
| Compound Class | Stereochemical Feature | Impact on Activity | Reference |
| SARS-CoV Protease Inhibitors | (R)-enantiomer of an N-substituted benzamide | The (R)-enantiomer was the active inhibitor. nih.gov | nih.gov |
| Delta Opioid Receptor Agonists | Enantiomers of a substituted N,N-diethylbenzamide analog | The (-)-enantiomer was responsible for the delta opioid activity. researchgate.net | researchgate.net |
Although "Benzamide, N,N,3-triethyl-" lacks a chiral center, any modification that introduces chirality, for instance, by functionalizing the ethyl groups or introducing a chiral substituent, would necessitate a careful evaluation of the stereochemical impact on its intended biological or catalytic activity. The principles of SAR and stereospecificity would then become paramount in guiding the design of more potent and selective analogs.
Mechanistic Research and Biological Interaction Studies Preclinical/in Vitro Context
Biological Target Identification (In Vitro Approaches)
The initial step in characterizing the pharmacological profile of a new chemical entity is the identification of its biological targets. Various in vitro methodologies are employed to achieve this, ranging from broad screening approaches to more targeted validation techniques.
Affinity-based chemical proteomics and pull-down assays are powerful techniques to identify the direct binding partners of a compound from a complex biological mixture, such as a cell lysate. These methods typically involve immobilizing the compound of interest on a solid support and then incubating it with the proteome. Proteins that bind to the compound are "pulled down," isolated, and subsequently identified, often using mass spectrometry.
Currently, specific data from affinity-based chemical proteomics or pull-down assays for Benzamide (B126), N,N,3-triethyl- are not available in publicly accessible scientific literature.
Label-free methods for target engagement offer an alternative to affinity-based approaches, allowing for the detection of compound-protein interactions without the need for chemical modification of the compound. Techniques such as cellular thermal shift assay (CETSA), surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) measure changes in protein stability or binding kinetics upon compound interaction.
As of the latest available information, no specific studies utilizing label-free methods to investigate the target engagement of Benzamide, N,N,3-triethyl- have been published.
High-throughput screening (HTS) is a foundational approach in drug discovery and chemical biology used to rapidly assess the activity of large numbers of compounds against a specific biological target or pathway. In the context of identifying initial "hits," HTS plays a pivotal role in pinpointing molecules with potential biological relevance.
Computational and substructure screening approaches have been instrumental in identifying privileged motifs for specific biological targets. In one such study, N,N,3-triethylbenzamide was identified as a representative motif for inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). researchgate.net This identification was the result of a screening process that analyzed a dataset of known PARP-1 inhibitors. The findings from this screening are detailed in the table below.
| Compound Motif | Number of PARP-1 Inhibitors Identified | Accuracy |
| N,N,3-triethylbenzamide | 55 | 0.982 |
| This data is derived from a computational screening study identifying representative substructures for PARP-1 inhibitors. researchgate.net |
Investigations into Molecular Mechanisms of Action (Preclinical Context)
Following the identification of a potential biological target, further in vitro studies are necessary to elucidate the specific molecular mechanisms through which a compound exerts its effects.
Based on the high-throughput screening data that identified N,N,3-triethylbenzamide as a key substructure for PARP-1 inhibitors, it is inferred that this compound likely functions as an inhibitor of the PARP-1 enzyme. researchgate.net PARP-1 is a critical enzyme involved in DNA repair, genomic stability, and programmed cell death. Its inhibition is a validated therapeutic strategy, particularly in the context of oncology.
The screening study highlighted that the 3,5-dimethylbenzamide-related groups, which include N,N,3-triethylbenzamide, are among the most representative motifs for PARP-1 inhibitors. researchgate.net This suggests that the N,N,3-triethylbenzamide moiety is a significant contributor to the binding and inhibitory activity against the PARP-1 enzyme. The high accuracy value of 0.982 from the screening of 55 PARP-1 inhibitors containing this motif underscores the strong correlation between this chemical structure and PARP-1 inhibition. researchgate.net
Receptor binding assays are used to determine the affinity and selectivity of a compound for a specific receptor. These assays typically involve incubating the compound with a preparation of the receptor and a radiolabeled ligand known to bind to the receptor. The ability of the test compound to displace the radiolabeled ligand provides a measure of its binding affinity.
To date, there are no publicly available results from receptor binding assays specifically investigating the interaction of Benzamide, N,N,3-triethyl- with any receptor.
Cellular Pathway Modulation Studies (In Vitro)
No publicly available studies were identified that investigated the in vitro effects of Benzamide, N,N,3-triethyl- on specific cellular pathways. Research into how this compound might modulate signaling cascades, gene expression, or other cellular processes has not been documented in the accessible scientific literature.
Electrophysiology Experiments for Ion Channel Interactions
There is no specific information regarding electrophysiology experiments conducted to determine the interaction of Benzamide, N,N,3-triethyl- with ion channels. While other benzamide derivatives have been explored as ion channel blockers, these findings cannot be extrapolated to the N,N,3-triethyl- variant. nih.govmdpi.comresearchgate.netnih.gov
Applications in Materials Science and Catalysis Research
Photochemical and Photophysical Applications
Charge Transfer Phenomena in Solution and Solid StateThere is no research available detailing the charge transfer properties of Benzamide (B126), N,N,3-triethyl- in either solution or the solid state.
Compound Names Mentioned
Advanced Analytical Methodologies for Research and Analysis
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable techniques for the separation, quantification, and purification of non-volatile and thermally labile compounds. waters.com These methods are particularly well-suited for the analysis of substituted benzamides. UPLC, with its use of sub-2 µm particle columns, offers significant advantages in terms of resolution, speed, and sensitivity over traditional HPLC. waters.com
Method Development for Purity and Quantitative Analysis
The development of a robust HPLC or UPLC method is critical for determining the purity of Benzamide (B126), N,N,3-triethyl- and for its quantitative analysis in various matrices. A systematic approach to method development involves the optimization of several key parameters to achieve the desired separation and sensitivity.
Research Findings: While specific HPLC or UPLC methods for Benzamide, N,N,3-triethyl- are not extensively documented in publicly available literature, methods for structurally similar compounds, such as N,N-diethyl-m-toluamide (DEET) and other substituted benzamides, provide a strong foundation for method development. nih.govnih.govnih.gov For instance, a study on DEET utilized a reversed-phase C18 column with a gradient elution to separate the parent compound from its metabolites. nih.gov Another method for a novel benzamide derivative employed a C18 column with an isocratic mobile phase of acetonitrile (B52724) and water containing formic acid for enhanced detection by UV and mass spectrometry. nih.govnih.gov
A typical method development strategy for Benzamide, N,N,3-triethyl- would involve screening various stationary phases (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions (e.g., acetonitrile/water, methanol/water) with different pH modifiers (e.g., formic acid, trifluoroacetic acid, ammonium (B1175870) acetate) to achieve optimal peak shape and resolution from potential impurities. The use of UPLC technology could significantly shorten analysis times from over 30 minutes to under 10 minutes while increasing sensitivity. waters.com
Below is a hypothetical data table illustrating potential starting conditions for HPLC and UPLC method development for the analysis of Benzamide, N,N,3-triethyl-.
| Parameter | HPLC Conditions | UPLC Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm | BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% to 95% B in 20 min | 10% to 95% B in 5 min |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Column Temp. | 30 °C | 40 °C |
| Detection | UV at 230 nm | UV at 230 nm |
| Injection Vol. | 10 µL | 2 µL |
This table represents a hypothetical starting point for method development based on common practices for similar analytes.
Chiral Separations of Enantiomers and Diastereomers
Chiral separations are crucial in the pharmaceutical industry to isolate and quantify enantiomers, which can exhibit different pharmacological activities. ijrpr.comresearchgate.net This is typically achieved using chiral stationary phases (CSPs) in HPLC. ijrpr.com
Research Findings: Benzamide, N,N,3-triethyl- is an achiral molecule as it does not possess a stereocenter and is not subject to atropisomerism under normal conditions. Therefore, it does not have enantiomers, and chiral separation is not applicable to the compound itself.
However, for structurally related benzamides that are chiral, such as certain antipsychotic drugs or atropisomeric benzamides, HPLC with CSPs is the method of choice for enantiomeric resolution. researchgate.netnih.gov Polysaccharide-based CSPs, like those derived from cellulose (B213188) and amylose, are widely used for this purpose. researchgate.netresearchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. preprints.org The mobile phase, often a mixture of a polar organic solvent like ethanol (B145695) and a non-polar solvent like n-hexane, plays a critical role in achieving enantioseparation. researchgate.net
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For compounds with lower volatility, such as some amides, derivatization may be necessary to improve their chromatographic properties.
Derivatization for Enhanced Volatility and Detection
Derivatization in GC is a chemical modification of the analyte to enhance its volatility, improve thermal stability, and increase detector response. youtube.com For amides, which can exhibit peak tailing due to their polarity and potential for hydrogen bonding, derivatization is often a prerequisite for successful GC analysis. spbu.ru
Research Findings: While direct GC analysis of some tertiary amides is possible, derivatization is a common strategy to improve peak shape and sensitivity. nih.gov The most common derivatization techniques for compounds containing active hydrogens, such as those that might be present as impurities or metabolites alongside Benzamide, N,N,3-triethyl-, are silylation and acylation. gcms.cz
Silylation involves replacing active hydrogens with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. psu.edusigmaaldrich.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are widely used. psu.edusigmaaldrich.com TBDMS derivatives are generally more stable towards hydrolysis than TMS derivatives. sigmaaldrich.com Acylation, using reagents like trifluoroacetic anhydride (B1165640) (TFAA), can also be employed to derivatize primary and secondary amines, which could be present as related impurities. gcms.cz For Benzamide, N,N,3-triethyl- itself, being a tertiary amide, it is less prone to derivatization at the amide nitrogen. However, derivatization could be crucial for analyzing potential precursors or degradation products in a sample.
The following table lists common derivatization reagents for functional groups that may be present in impurities related to Benzamide, N,N,3-triethyl-.
| Derivatization Agent | Abbreviation | Target Functional Group(s) |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -NH2, -SH |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | -OH, -COOH, -NH2, -SH |
| Trifluoroacetic Anhydride | TFAA | -OH, -NH2 |
| Acetic Anhydride | - | -OH, -NH2 |
This table provides examples of derivatizing agents and their target functional groups, which could be relevant for the analysis of impurities in a Benzamide, N,N,3-triethyl- sample.
GC-Mass Spectrometry (GC-MS) for Mixture Analysis
The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) provides a powerful tool for the separation and identification of components within a mixture. The gas chromatograph separates the individual compounds, which are then introduced into the mass spectrometer for detection and structural elucidation based on their mass-to-charge ratio and fragmentation patterns. researchgate.net
Research Findings: GC-MS is extensively used for the identification of unknown compounds and for the analysis of complex mixtures. researchgate.net For the analysis of a Benzamide, N,N,3-triethyl- sample, GC-MS would be invaluable for identifying potential impurities from the synthesis process, such as unreacted starting materials, by-products, or degradation products. The mass spectrum of Benzamide, N,N,3-triethyl- would exhibit a characteristic molecular ion peak and specific fragmentation patterns that can be used for its unambiguous identification. For tertiary amines, a common fragmentation involves the formation of an ion at m/z 58, corresponding to (CH3)2NCH2. chromforum.org While Benzamide, N,N,3-triethyl- has ethyl groups on the nitrogen, a similar alpha-cleavage would be expected, leading to characteristic fragments.
In a hypothetical analysis of a reaction mixture for the synthesis of Benzamide, N,N,3-triethyl-, GC-MS could be used to monitor the disappearance of reactants and the appearance of the product and any side products, thus helping to optimize the reaction conditions.
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which combine a separation method with one or more spectroscopic detection techniques, offer a comprehensive approach to chemical analysis. ijnrd.orgajpaonline.comajrconline.org These techniques are particularly powerful for impurity profiling and the characterization of complex samples in pharmaceutical and chemical research. ijfmr.comijfmr.com
Research Findings: The integration of liquid chromatography with mass spectrometry (LC-MS) is a cornerstone of modern analytical chemistry. For a compound like Benzamide, N,N,3-triethyl-, LC-MS would allow for its sensitive and selective quantification in complex matrices. Furthermore, it would enable the identification of metabolites or degradation products by providing both retention time information and mass spectral data, which can be used to deduce the structures of unknown compounds. ajrconline.org
Other powerful hyphenated techniques include LC-NMR, which couples the separation power of HPLC with the structural elucidation capabilities of Nuclear Magnetic Resonance spectroscopy. ijnrd.org This can be invaluable for the unambiguous identification of impurities without the need for their isolation. HPLC-FTIR is another useful technique that provides information about the functional groups present in the separated components, which can help in differentiating isomers. ajrconline.orgijfmr.com
The strategic application of these hyphenated techniques provides a multi-faceted analytical approach, ensuring a complete and accurate characterization of Benzamide, N,N,3-triethyl-, from routine purity checks to in-depth structural elucidation of unknown related substances. ijfmr.com
LC-MS/MS and UPLC-MS/MS for Trace Analysis and Metabolite Identification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and its high-resolution counterpart, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), are cornerstone techniques for the trace analysis of DEET and its metabolites. nih.govcdc.gov These methods offer exceptional sensitivity and selectivity, making them ideal for detecting minute concentrations in samples such as urine, plasma, and environmental water sources. nih.govcdc.gov
The general workflow involves sample preparation, which often includes enzymatic hydrolysis to deconjugate metabolites, followed by solid-phase extraction (SPE) to concentrate the analytes and remove matrix interferences. nih.govresearchgate.net The prepared sample is then injected into the LC system, where the parent compound and its metabolites are separated on a reversed-phase analytical column. nih.gov The separated compounds are subsequently ionized, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), and detected by a tandem mass spectrometer. nih.govresearchgate.net The mass spectrometer operates in multiple reaction monitoring (MRM) mode, which provides high specificity and allows for accurate quantification by monitoring specific precursor-to-product ion transitions for each analyte. semanticscholar.org
Research has successfully applied these methods to identify and quantify key DEET metabolites, including N,N-diethyl-3-(hydroxymethyl)benzamide (DHMB) and 3-(diethylcarbamoyl)benzoic acid (DCBA). nih.govcdc.gov Studies have developed and validated fast online SPE-HPLC-MS/MS methods capable of analyzing a large number of samples, which is essential for epidemiological research. nih.govnih.gov These methods achieve low limits of detection (LOD) and quantification (LOQ), often in the nanogram-per-milliliter (ng/mL) or even picogram-per-gram (pg/g) range, demonstrating their suitability for biomonitoring and environmental trace analysis. nih.govnih.gov For instance, a validated online SPE-HPLC-MS/MS method for DEET and its metabolites in urine reported LODs ranging from 0.1 ng/mL to 1.0 ng/mL. nih.gov Another method for quantifying DEET in human blood serum and plasma using isotopic dilution GC-high resolution-MS reported an even lower LOD of 10 pg/g. nih.gov
Table 1: Performance of LC-MS/MS and UPLC-MS/MS Methods for DEET and Metabolite Analysis
HPLC-SPE-NMR-TOF-MS for Complex Mixture Characterization
The unequivocal structural elucidation of novel metabolites or impurities within complex mixtures presents a significant analytical challenge. The hyphenation of High-Performance Liquid Chromatography (HPLC) with Solid-Phase Extraction (SPE), Nuclear Magnetic Resonance (NMR) spectroscopy, and Time-of-Flight Mass Spectrometry (TOF-MS) creates a powerful, integrated system for this purpose. chromatographyonline.comnih.gov This online approach, often referred to as HPLC-SPE-NMR, allows for the separation, isolation, concentration, and structural characterization of analytes directly from a complex matrix, such as a sample from an in vitro metabolism experiment. nih.govresearchgate.net
The process begins with the separation of the mixture by HPLC. chromatographyonline.com As specific peaks of interest elute from the column, they are trapped online onto an SPE cartridge. chromatographyonline.comuiowa.edu This step is crucial as it allows for the concentration of low-level components and the removal of the initial HPLC mobile phase, which is often incompatible with NMR analysis (e.g., protonated solvents). chromatographyonline.comuiowa.edu The trapped analyte can then be eluted from the SPE cartridge with a small volume of a suitable deuterated solvent directly into an NMR flow probe for spectroscopic analysis. chromatographyonline.comnih.gov The integration of TOF-MS provides highly accurate mass data, which is complementary to the structural information from NMR, aiding in the confirmation of elemental compositions. nih.gov
This technique is particularly valuable when metabolites are isobaric (have the same mass) and cannot be distinguished by MS alone, or when preparative isolation is not feasible due to very low analyte amounts. nih.gov For example, in a study on the metabolism of a plant-derived compound, HPLC-SPE-NMR was essential for the unequivocal structural characterization of nine phase I metabolites from a complex culture broth, a task that would have been highly challenging with offline methods. nih.gov The sensitivity of this technique can be further enhanced by combining it with capillary NMR probes (CapNMR), which are suited for very small sample volumes. nih.gov The ability to obtain detailed 1D and 2D NMR spectra (like COSY, HSQC, HMBC) on microgram-level analytes makes HPLC-SPE-NMR a key technology for identifying unknown metabolites and impurities in pharmaceutical and environmental research. nih.govnih.govnih.gov
Future Research Directions and Concluding Perspectives
Emerging Trends in Benzamide (B126) Chemistry and its Applications
The field of benzamide chemistry is dynamic, with several key trends shaping its future trajectory. These trends are largely focused on the development of more efficient, sustainable, and selective synthetic methodologies, as well as the expansion of their applications into new domains.
Sustainable Synthesis: A significant push is being made toward "green" chemistry principles in amide bond formation. Traditional methods often require harsh conditions and generate considerable waste. dst.gov.in Emerging trends include:
Biocatalysis: The use of enzymes, such as amide bond synthetases, offers a highly selective and environmentally benign route to amide synthesis in aqueous media. ukri.org This approach is particularly valuable for producing pharmaceutical amides, minimizing waste and avoiding hazardous reagents. ukri.orgrsc.org
Photocatalysis: Novel methods employing covalent organic frameworks (COFs) as photocatalysts are being developed to synthesize amides from alcohols under mild conditions, such as red light irradiation. dst.gov.in This technology has the potential to revolutionize industrial-scale production by reducing energy consumption and byproducts. dst.gov.in
Catalytic Acyl-Metal Intermediates: The use of N-acyl-lactams in cross-coupling reactions represents an advancement in activating amide bonds for further functionalization. nsf.gov
Novel Applications: Beyond their established roles in medicine, benzamides are being explored for new applications:
Materials Science: The unique hydrogen-bonding capabilities of the amide group are being harnessed to create new polymers and other materials with tailored properties. dst.gov.innih.gov
Agrochemicals: The inherent bioactivity of the amide functionality is being leveraged in the development of new pesticides. ukri.org
Targeted Therapeutics: Research continues to identify new benzamide derivatives with specific biological targets. For instance, novel benzamide compounds have been synthesized and shown to possess potential as antifatigue agents by targeting the AMPA receptor. nih.gov
The following table summarizes some of the emerging trends in benzamide chemistry:
| Trend | Description | Potential Impact |
| Green Synthetic Routes | Development of biocatalytic and photocatalytic methods for amide bond formation. | Reduced environmental impact, increased efficiency, and lower costs in pharmaceutical and chemical manufacturing. dst.gov.inukri.org |
| Novel Biological Targets | Exploration of benzamides as inhibitors for new enzyme and receptor targets. | Expansion of the therapeutic potential of benzamide-based drugs. nih.gov |
| Advanced Materials | Utilization of the amide bond's structural properties to design new polymers and functional materials. | Creation of materials with unique and tunable properties for various applications. dst.gov.innih.gov |
| Sustainable Feedstocks | A move towards using bio-based feedstocks for chemical synthesis. | Reduced reliance on fossil fuels and a more sustainable chemical industry. ukri.org |
Challenges and Opportunities in the Academic Study of N,N,3-triethylbenzamide
The academic study of a specific, less-common derivative like N,N,3-triethylbenzamide presents a unique set of challenges and corresponding opportunities for novel research.
Challenges:
Steric Hindrance: The presence of two ethyl groups on the nitrogen atom and an additional ethyl group at the 3-position of the benzene (B151609) ring could introduce significant steric bulk. This may impact its reactivity, potentially making it a challenging substrate for certain transformations.
Synthesis and Purification: The synthesis of N,N,3-triethylbenzamide, likely from a corresponding 3-ethylbenzoyl chloride and diethylamine (B46881), may require carefully optimized conditions to achieve high yields. Purification of the final product could also be complicated by the presence of structurally similar byproducts.
Characterization: While standard spectroscopic techniques like NMR and IR would be employed for characterization, the conformational flexibility of the ethyl groups might lead to complex spectra requiring detailed analysis.
Opportunities:
Unique Conformational Properties: The specific substitution pattern of N,N,3-triethylbenzamide could lead to interesting conformational preferences around the amide bond. Studying these conformations could provide fundamental insights into the effects of steric and electronic factors on amide structure.
Exploring Reactivity: The potential for reduced reactivity due to steric hindrance could be exploited to achieve selective transformations in more complex molecules containing this moiety.
Biological Screening: Given the broad biological activity of substituted benzamides, N,N,3-triethylbenzamide represents an unexplored compound that could be screened for a wide range of activities, from antimicrobial to CNS-active properties. researchgate.netnih.gov
Potential Synergies between Computational and Experimental Approaches
The integration of computational modeling with experimental work offers a powerful paradigm for accelerating research in amide chemistry, and this synergy is particularly applicable to the study of N,N,3-triethylbenzamide.
Computational Modeling:
DFT Calculations: Density Functional Theory (DFT) can be used to predict the stable conformations of N,N,3-triethylbenzamide, calculate its rotational barriers around the C-N bond, and predict its spectroscopic signatures (e.g., NMR chemical shifts, IR vibrational frequencies). acs.orgnih.gov
Reaction Mechanism Studies: Computational methods can elucidate the transition states and reaction pathways for the synthesis and reactions of N,N,3-triethylbenzamide, providing insights that are difficult to obtain experimentally. nih.gov
Property Prediction: Models can be used to predict physical and chemical properties, such as pKa and solubility, which can guide experimental design. ornl.gov
Experimental Validation:
NMR Spectroscopy: Experimental NMR data, including temperature-dependent chemical shifts, can be used to validate the predicted conformations from computational studies. acs.orgpnas.org
X-ray Crystallography: If a crystalline sample can be obtained, X-ray diffraction would provide definitive information about the solid-state structure, which can be compared with computational predictions. nsf.gov
Kinetic Studies: Experimental kinetic data on the rates of reaction can be compared with computationally derived energy barriers to validate theoretical models of reactivity. nih.gov
The following table illustrates the potential synergies:
| Research Question | Computational Approach | Experimental Approach |
| What is the most stable conformation? | DFT geometry optimization. | NMR spectroscopy, X-ray crystallography. nsf.govacs.org |
| What is the rotational barrier of the amide bond? | Calculation of rotational energy profiles. | Dynamic NMR spectroscopy. |
| What is the mechanism of a specific reaction? | Transition state theory calculations. | Kinetic studies, isotopic labeling. nih.gov |
| What are its key spectroscopic features? | Prediction of NMR and IR spectra. | Acquisition and analysis of experimental spectra. |
Broader Impact of Research on Amide-Based Chemical Systems
Research into amide-based chemical systems, including specific molecules like N,N,3-triethylbenzamide, has a far-reaching impact across science and industry. The amide bond is a cornerstone of chemistry and biology, and a deeper understanding of its properties and reactivity fuels progress in numerous fields. acs.org
Pharmaceutical Industry: The amide bond is one of the most common functional groups in approved drugs. nih.gov Research into new synthetic methods and the properties of novel amides directly contributes to the development of new medicines with improved efficacy and fewer side effects. acs.org The development of more sustainable amide synthesis methods can also make drug production more economical and environmentally friendly. dst.gov.inrsc.org
Materials Science: The ability of amides to form strong hydrogen bonds makes them crucial components in a variety of materials, from high-performance polymers to self-assembling systems. Continued research in this area can lead to the creation of novel materials with advanced properties. dst.gov.in
Fundamental Chemical Knowledge: The study of the amide bond, with its unique resonance stabilization and conformational properties, continues to provide fundamental insights into chemical bonding and reactivity. nsf.govacs.org Each new substituted amide that is synthesized and characterized adds to this body of knowledge.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
